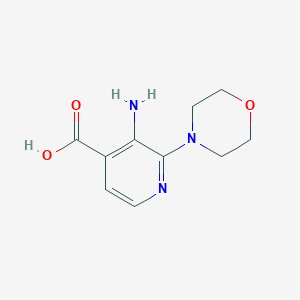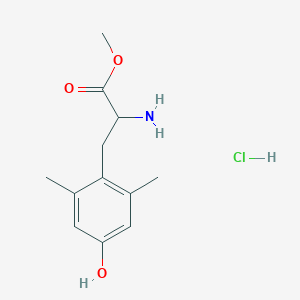
2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a cyclohexyl group and a dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-dimethylcyclohexylvinylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the vinyl group to an alkyl group.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with conditions tailored to the specific reaction requirements.
Major Products Formed
The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors or as probes in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The compound’s vinyl group also allows for further functionalization, enhancing its reactivity and utility in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylboronic Acid: Similar in structure but lacks the dioxaborolane ring.
Vinylboronic Acid: Contains a vinyl group but does not have the cyclohexyl moiety.
Tetramethyl-1,3,2-dioxaborolane: Shares the dioxaborolane ring but lacks the cyclohexyl and vinyl groups.
Uniqueness
2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its cyclohexyl, vinyl, and dioxaborolane moieties. This unique structure imparts distinct reactivity and properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C16H29BO2 |
|---|---|
Peso molecular |
264.2 g/mol |
Nombre IUPAC |
2-[(E)-2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H29BO2/c1-14(2)10-7-13(8-11-14)9-12-17-18-15(3,4)16(5,6)19-17/h9,12-13H,7-8,10-11H2,1-6H3/b12-9+ |
Clave InChI |
PEIKSXVRJNYPPR-FMIVXFBMSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCC(CC2)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCC(CC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)





![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)





![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)

